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Compound of Interest

Compound Name: o-Bromophenyl propionate
CAS No.: 23600-76-2
Cat. No.: B1617096
Get Quote
. J

Executive Summary

o-Bromophenyl propionate (systematically known as 2-bromophenyl propanoate) is a
halogenated aromatic ester frequently utilized as a versatile building block in advanced organic
synthesis and pharmaceutical development. Characterized by the molecular formula
C9H9BrO2 and a molecular weight of 229.07 g/mol , this compound presents unique
stereoelectronic properties due to the ortho-positioned bromine atom. This whitepaper provides
an in-depth technical analysis of its physicochemical profile, structural causality, and a self-
validating experimental protocol for its synthesis and analytical verification.

Physicochemical Data & Molecular Logic

The fundamental properties of o-bromophenyl propionate dictate its behavior in both
biological assays and synthetic cross-coupling reactions. The presence of the heavy bromine
atom significantly impacts its exact mass, yielding a distinct isotopic signature critical for mass
spectrometric validation 1.
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Causality / Scientific
Property Value L
Significance

Defines the ester linkage
IUPAC Name (2-bromophenyl) propanoate between 2-bromophenol and

propanoic acid.

_ Unique identifier for regulatory
CAS Registry Number 23600-76-2 )
and safety tracking 2.

Dictates the stoichiometric
Molecular Formula C9H9Bro2 requirements for synthetic

reactions 3.

Essential for calculating molar
Molecular Weight 229.07 g/mol equivalents in cross-coupling

catalysis.

Reflects the monoisotopic
Exact Mass 227.97859 Da )
mass of the ~79Br isotope.

Low TPSA indicates high
Topological Polar Surface Area  26.3 A2 lipophilicity, allowing excellent

organic solvent solubility.

Structural Causality & Reactivity Dynamics

The molecular architecture of o-bromophenyl propionate is defined by two competing
stereoelectronic effects:

« Steric Shielding: The large Van der Waals radius of the ortho-bromine atom (1.85 A) creates
significant steric bulk adjacent to the ester linkage. This shielding effect kinetically protects
the ester carbonyl from rapid nucleophilic attack (e.g., premature hydrolysis), making it more
stable under mild basic conditions compared to its para-substituted counterpart.

¢ Inductive Electron Withdrawal: Bromine is highly electronegative. Through the sigma-bond
network (-1 effect), it withdraws electron density from the phenolic oxygen, which in turn
slightly increases the electrophilicity of the carbonyl carbon. However, the steric hindrance
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dominates the overall reactivity profile, requiring highly activated nucleophiles or specific
catalytic conditions to cleave the ester.

Self-Validating Synthesis Protocol

To synthesize o-bromophenyl propionate with >98% purity, a Schotten-Baumann-type
nucleophilic acyl substitution is employed. The protocol below is designed as a self-validating
system, ensuring that each step provides immediate feedback on reaction progress.

Mechanistic Pathway

2-Bromophenol Propionyl Chloride

(Nucleophile) (Electrophile)

Pyridine / DCM Nucleophilic
0°Cto RT Activation

Acylpyridinium Intermediate
(Highly Electrophilic)

Nucleophilic Acyl
Substitution (-HCI)

o-Bromophenyl Propionate

MW: 229.07 g/mol

Click to download full resolution via product page

Fig 1: Synthesis workflow and nucleophilic acyl substitution mechanism.

Step-by-Step Methodology

Phase 1: Preparation & Catalytic Activation
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» Action: Dissolve 2-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an
inert argon atmosphere. Add pyridine (1.5 eq) and cool the reaction flask to 0°C using an ice-
water bath.

o Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive propionyl
chloride into propanoic acid. Pyridine serves a dual purpose: it acts as an acid scavenger to
neutralize the HCI byproduct, and it functions as a nucleophilic catalyst by forming a highly
electrophilic acylpyridinium intermediate. Cooling mitigates the exothermic nature of the
subsequent addition, preventing thermal degradation.

Phase 2: Electrophile Introduction

e Action: Add propionyl chloride (1.2 eq) dropwise over 15 minutes. Allow the reaction to slowly
warm to room temperature and stir for 2 hours.

o Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography
(Hexane:Ethyl Acetate 9:1). The protocol is validated to proceed to Phase 3 only when the 2-
bromophenol spot (lower Rf) is entirely consumed, replaced by a single, distinct UV-active
product spot (higher Rf).

Phase 3: Quenching & Liquid-Liquid Extraction

o Action: Quench the reaction by adding saturated aqueous NaHCO3. Separate the organic
layer and wash sequentially with 1M HCI, followed by brine.

» Self-Validation Check (pH Profiling): Test the aqueous layer of the HCI wash with pH paper. A
result of pH < 2 confirms the complete protonation and removal of residual pyridine into the
agueous phase. The subsequent NaHCO3 wash must yield a pH ~8 to confirm the
neutralization of any unreacted acid.

Phase 4: Desiccation & Concentration

» Action: Dry the organic phase over anhydrous Na2S04, filter, and concentrate under
reduced pressure using a rotary evaporator.

o Self-Validation Check (Gravimetric): Place the flask under high vacuum. The synthesis is
considered complete when the flask achieves a constant mass on an analytical balance,
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confirming the absolute removal of DCM and volatile impurities.

Analytical Validation Workflow

Confirming the exact molecular weight (229.07 g/mol ) and formula (CO9H9BrO2) requires a
multi-modal analytical approach.

[Crude 0-Bromophenyl Propionatej

Mass & Isotope Connectivity &
Confirmation Steric Profiling

GC-MS Analysis 1H & 13C NMR
(m/z 228 & 230) (Structural Elucidation)

Isotopic Ratio

1:1 (79Br:81B) Peak Integration

Purity Validation
(>98% Target)

Click to download full resolution via product page

Fig 2: Analytical validation workflow for confirming molecular weight and structure.

e Mass Spectrometry (GC-MS): The presence of a single bromine atom provides a highly
diagnostic isotopic signature. Because bromine naturally occurs as two stable isotopes
(*79Br and ~81Br) in a nearly 1:1 ratio, the mass spectrum must exhibit a characteristic
"doublet” molecular ion peak [M]+ at m/z 228 and 230 of equal intensity. This unequivocally
validates the C9H9BrO2 formula.

» Nuclear Magnetic Resonance (1H NMR, CDCI3): The propionate aliphatic chain is confirmed
by a distinct triplet at ~1.3 ppm (3H, -CH3) and a quartet at ~2.6 ppm (2H, -CH2-). The ortho-
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substitution pattern on the aromatic ring is validated by four distinct proton signals integrating
to 1H each between 7.0 and 7.6 ppm.

Applications in Pharmaceutical Development

In drug development, o-bromophenyl propionate is highly valued for its dual functionality. The
ester group can act as a protected phenol or a directing group, while the ortho-bromine serves
as a prime reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura
or Buchwald-Hartwig amination). By leveraging the precise molecular weight (229.07 g/mol ),
researchers can accurately calculate catalyst loading to construct complex biaryl scaffolds
found in modern therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Phenol, 2-bromo-, 1-propanoate | CO9H9BrO2 | CID 90204 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. chemicalscan.com [chemicalscan.com]

3. aldlab-chemicals_2-bromophenyl propanoate [aldlab.com]

To cite this document: BenchChem. [0-Bromophenyl Propionate: Molecular Profiling and
Synthesis Dynamics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617096/docs#0-bromophenyl-propionate-molecular-
profiling-and-synthesis-dynamics]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1617096/docs?utm_src=pdf-body#o-bromophenyl-propionate-molecular-profiling-and-synthesis-dynamics
https://www.benchchem.com/product/b1617096/docs?utm_src=pdf-body#o-bromophenyl-propionate-molecular-profiling-and-synthesis-dynamics
https://www.benchchem.com/product/b1617096?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/90204
https://pubchem.ncbi.nlm.nih.gov/compound/90204
https://chemicalscan.com/substance/o-bromophenyl-propionate-23600-76-2
https://aldlab.com/demo/productShow_id_140641.html
https://www.benchchem.com/product/b1617096/docs#o-bromophenyl-propionate-molecular-profiling-and-synthesis-dynamics
https://www.benchchem.com/product/b1617096/docs#o-bromophenyl-propionate-molecular-profiling-and-synthesis-dynamics
https://www.benchchem.com/product/b1617096/docs#o-bromophenyl-propionate-molecular-profiling-and-synthesis-dynamics
https://www.benchchem.com/product/b1617096/docs#o-bromophenyl-propionate-molecular-profiling-and-synthesis-dynamics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617096?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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